molecular formula C10H11ClN2O2 B169501 N'-(2-chloroacetyl)-4-methylbenzohydrazide CAS No. 199938-21-1

N'-(2-chloroacetyl)-4-methylbenzohydrazide

Cat. No.: B169501
CAS No.: 199938-21-1
M. Wt: 226.66 g/mol
InChI Key: AIEOBDQXCJFDHX-UHFFFAOYSA-N
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Description

N’-(2-chloroacetyl)-4-methylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloroacetyl group attached to a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-4-methylbenzohydrazide typically involves the reaction of 4-methylbenzohydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of chloroacetyl chloride .

Industrial Production Methods

Industrial production of N’-(2-chloroacetyl)-4-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-4-methylbenzohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(2-chloroacetyl)-4-methylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-4-methylbenzohydrazide involves the interaction of its chloroacetyl group with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or modification of protein structures. The compound targets specific molecular pathways, such as those involved in cell division and signal transduction, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloroacetyl)-4-methylbenzamide
  • N-(2-chloroacetyl)-4-methylbenzoic acid
  • N-(2-chloroacetyl)-4-methylbenzylamine

Uniqueness

N’-(2-chloroacetyl)-4-methylbenzohydrazide is unique due to its hydrazide moiety, which imparts distinct reactivity compared to other similar compounds. This uniqueness allows it to participate in specific reactions, such as the formation of hydrazones, which are not possible with other chloroacetyl derivatives .

Properties

IUPAC Name

N'-(2-chloroacetyl)-4-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-7-2-4-8(5-3-7)10(15)13-12-9(14)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEOBDQXCJFDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353150
Record name N'-(2-chloroacetyl)-4-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199938-21-1
Record name N'-(2-chloroacetyl)-4-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 4-methylbenzohydrazide 14 (10 g, 66.59 mmol) and K2CO3 (16.57 g, 119.86 mmol) in acetonitrile (100 mL) was added 2-chloroacetyl chloride (9.02 g, 79.9 mmol) dropwise at ambient temperature. The resulting mixture was stirred at ambient temperature for 16 hours. The solid was collected, washed with H2O and ether, and dried to afford N′-(2-chloroacetyl)-4-methylbenzohydrazide 15 (13 g, 82%) which was used for the next step without further purification. A mixture of N′-(2-chloroacetyl)-4-methylbenzohydrazide 15 (6.0 g, 26.47 mmol) and phosphorous oxychloride (5.0 g, 32.84 mmol) in acetonitrile (20 mL) was stirred under reflux for 16 hours and concentrated. The residue was subjected to flush column chromatography eluting with 10-25% acetone/hexanes to give compound 16 (4 g). Yield: 72%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
16.57 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.02 g
Type
reactant
Reaction Step Two

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